ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features an indole core, a fluorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of the Piperazine Moiety: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Final Coupling: The final compound is obtained by coupling the piperazine derivative with the indole-sulfonyl-acetyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can occur at the sulfonyl and acetyl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: The compound is investigated for its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various receptors, influencing signal transduction pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfonyl and acetyl groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate: This compound shares the fluorophenyl and ethyl ester functionalities but differs in the core structure.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound also contains a fluorophenyl group but has a different overall structure.
Uniqueness
Ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate is unique due to its combination of an indole core, a fluorophenyl group, and a piperazine moiety. This unique structure imparts specific biological activities and potential therapeutic applications that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-12-10-26(11-13-27)23(29)17-34(31,32)22-16-28(21-9-4-3-8-20(21)22)15-18-6-5-7-19(25)14-18/h3-9,14,16H,2,10-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIELDXIBRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.